
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine is a chiral compound featuring a bromophenyl group attached to an imidazole ring
準備方法
The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chiral Synthesis: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired stereochemistry.
Final Coupling: The bromophenyl-imidazole intermediate is coupled with 2,2-dimethylpropan-1-amine under suitable conditions to yield the final product.
化学反応の分析
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
科学的研究の応用
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
作用機序
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds such as:
4-Bromophenylacetonitrile: Another bromophenyl derivative with different functional groups and applications.
Tris(4-bromophenyl)amine: A compound with multiple bromophenyl groups, used in different research contexts.
4-Bromophenylboronic acid: A bromophenyl compound used in coupling reactions and material science.
The uniqueness of this compound lies in its chiral nature and the presence of both the bromophenyl group and imidazole ring, which confer specific chemical and biological properties.
特性
分子式 |
C14H18BrN3 |
|---|---|
分子量 |
308.22 g/mol |
IUPAC名 |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3,(H,17,18)/t12-/m1/s1 |
InChIキー |
JBWCWZQGVHQMRN-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
正規SMILES |
CC(C)(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11778970.png)
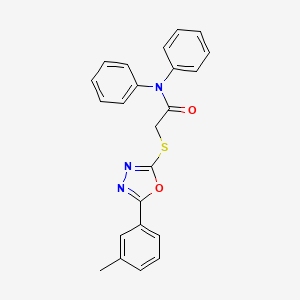

![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
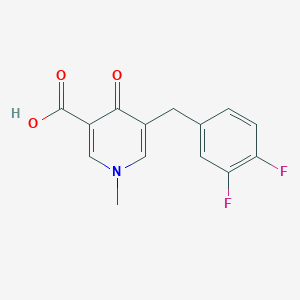

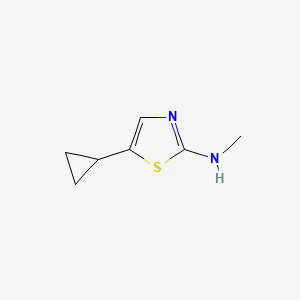
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
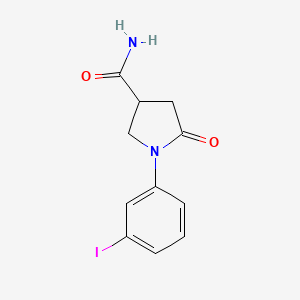
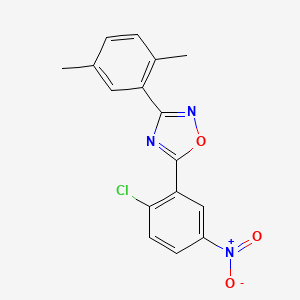

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

